molecular formula C24H23N3O4S B2771973 (E)-N'-(1-(4-(2-(4-cyanophenoxy)ethoxy)phenyl)ethylidene)-4-methylbenzenesulfonohydrazide CAS No. 302968-15-6

(E)-N'-(1-(4-(2-(4-cyanophenoxy)ethoxy)phenyl)ethylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B2771973
CAS No.: 302968-15-6
M. Wt: 449.53
InChI Key: HWXWJFHLYQIWLN-LGUFXXKBSA-N
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Description

The compound is an organic molecule with a complex structure. It contains a cyanophenoxy group, an ethoxy group, and a phenyl group, all connected by an ethylidene bridge. It also has a 4-methylbenzenesulfonohydrazide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The cyanophenoxy and ethoxy groups would likely contribute to the polarity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the cyanophenoxy group could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Nonlinear Optical Properties and Potential Optical Applications

Compounds structurally related to (E)-N'-(1-(4-(2-(4-cyanophenoxy)ethoxy)phenyl)ethylidene)-4-methylbenzenesulfonohydrazide have been synthesized and their nonlinear optical properties investigated. Studies indicate that these compounds exhibit significant third-order nonlinear optical properties, making them potential candidates for applications in optical devices such as optical limiters and optical switches (Naseema et al., 2010).

Corrosion Inhibition

Similar sulfonohydrazide derivatives have been evaluated as corrosion inhibitors for metals in acidic environments. Their effectiveness as corrosion inhibitors suggests that this compound might also serve in protecting metals from corrosion, particularly in industries where metal longevity is critical (Ichchou et al., 2019).

Antimicrobial Activities

The synthesis of novel compounds with structures related to the compound has shown promising antimicrobial activities. Such findings suggest potential applications in developing new antimicrobial agents that could be effective against various bacterial and fungal pathogens (Habib et al., 2012).

Catalytic Applications in Organic Synthesis

Research into related sulfonohydrazide compounds has identified them as efficient catalysts in organic synthesis reactions, including alcohol oxidation. This catalytic activity indicates a potential role for this compound in facilitating various organic transformations (Hazra et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future research could focus on studying its pharmacological effects, optimizing its synthesis, and conducting clinical trials .

Properties

IUPAC Name

N-[(E)-1-[4-[2-(4-cyanophenoxy)ethoxy]phenyl]ethylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-18-3-13-24(14-4-18)32(28,29)27-26-19(2)21-7-11-23(12-8-21)31-16-15-30-22-9-5-20(17-25)6-10-22/h3-14,27H,15-16H2,1-2H3/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXWJFHLYQIWLN-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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